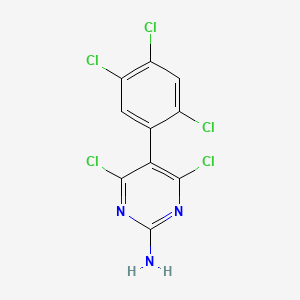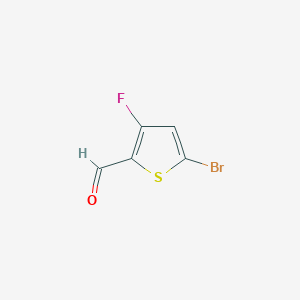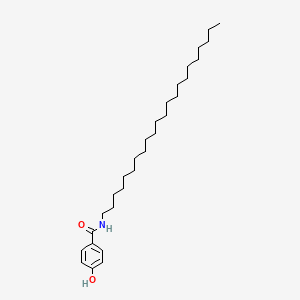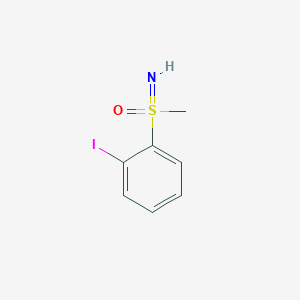
3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is notable for its unique structure, which includes a hydroxy group, two keto groups, and a carboxylic acid group, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole structure . The specific conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, may be employed to reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a keto group.
Reduction: The keto groups can be reduced to form hydroxy groups.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alcohols and amines. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a diketone, while reduction of the keto groups can yield a diol .
Applications De Recherche Scientifique
3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes involved in disease pathways, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other indole derivatives such as 1H-Indole-3-carbaldehyde and 1H-Indole-2-carboxylic acid . These compounds share the indole core structure but differ in their functional groups and substitution patterns.
Uniqueness
What sets 3-Hydroxy-5,6-dioxo-2,3,5,6-tetrahydro-1H-indole-2-carboxylic acid apart is its combination of hydroxy, keto, and carboxylic acid groups, which confer unique reactivity and versatility in chemical synthesis and biological applications .
Propriétés
Numéro CAS |
255884-97-0 |
|---|---|
Formule moléculaire |
C9H7NO5 |
Poids moléculaire |
209.16 g/mol |
Nom IUPAC |
3-hydroxy-5,6-dioxo-2,3-dihydro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H7NO5/c11-5-1-3-4(2-6(5)12)10-7(8(3)13)9(14)15/h1-2,7-8,10,13H,(H,14,15) |
Clé InChI |
NIEZYNKTWISGHI-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C(C(NC2=CC(=O)C1=O)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-Benzyl-4-(2,4-dichlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13108660.png)




![1-[[4-(1,4,7,10-Tetrazacyclododec-1-ylmethyl)phenyl]methyl]-1,4,7,10-tetrazacyclododecane](/img/structure/B13108696.png)




![8-Methyl-7,8-dihydropyrido[2,3-d]pyrimidin-5(6H)-one](/img/structure/B13108751.png)
![(3aS,4S,6R,6aR)-6-(6-amino-9H-purin-9-yl)-N,2,2-trimethyltetrahydrofuro[3,4-d][1,3]dioxole-4-carboxamide](/img/structure/B13108752.png)
